Lipophilicity Comparison: XLogP3 of 7-Bromo-4-methoxybenzo[D]thiazole vs. 2-Bromo-4-methoxy and 2-Bromo-6-methoxy Isomers
7-Bromo-4-methoxybenzo[D]thiazole has a computed XLogP3-AA of 3.0, which is 0.4 units lower than 2-bromo-4-methoxy-1,3-benzothiazole (XLogP3-AA = 3.4) and 0.8 units lower than 2-bromo-6-methoxy-1,3-benzothiazole (XLogP3 = 3.8) [1][2]. The reduced lipophilicity of the 7-bromo-4-methoxy isomer places it closer to the optimal range (LogP 1–3) for oral drug-likeness as described by Lipinski's Rule of Five, potentially offering improved aqueous solubility and reduced non-specific protein binding compared to the more lipophilic 2-bromo isomers.
| Evidence Dimension | Lipophilicity (XLogP3 computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 2-Bromo-4-methoxy-1,3-benzothiazole: XLogP3-AA = 3.4; 2-Bromo-6-methoxy-1,3-benzothiazole: XLogP3 = 3.8 |
| Quantified Difference | Δ XLogP3 = -0.4 vs. 2-bromo-4-methoxy; Δ XLogP3 = -0.8 vs. 2-bromo-6-methoxy |
| Conditions | PubChem XLogP3 3.0 algorithm predictions based on molecular structure |
Why This Matters
Lower lipophilicity (XLogP3 = 3.0 vs. 3.4–3.8) suggests improved compliance with Lipinski's Rule of Five for oral bioavailability, making this compound a more attractive starting point for lead optimization in oral drug discovery programs.
- [1] PubChem. 7-Bromo-4-methoxybenzo[D]thiazole, CID 119086733. XLogP3-AA = 3.0. National Center for Biotechnology Information. (Accessed 2026-04-28). View Source
- [2] PubChem. 2-Bromo-4-methoxy-1,3-benzothiazole, CID 18356997, XLogP3-AA = 3.4; 2-Bromo-6-methoxy-1,3-benzothiazole, CID 11218765, XLogP3 = 3.8. National Center for Biotechnology Information. (Accessed 2026-04-28). View Source
